molecular formula C26H30N6O4 B2796562 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105214-16-1

2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2796562
CAS No.: 1105214-16-1
M. Wt: 490.564
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Description

This compound is a triazoloquinazoline derivative characterized by a benzylcarbamoylmethyl substituent at position 2, a 2-methylpropyl (isobutyl) group at the N-position, and an isopropyl group at position 2.

Properties

IUPAC Name

2-[2-(benzylamino)-2-oxoethyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-16(2)13-28-23(34)19-10-11-20-21(12-19)32-25(31(17(3)4)24(20)35)29-30(26(32)36)15-22(33)27-14-18-8-6-5-7-9-18/h5-12,16-17H,13-15H2,1-4H3,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYXSSCSDIHIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps. One common method includes the use of 3-amino-1,2,4-triazole as a starting material . The synthetic route typically involves:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles.

    Quinazoline ring formation: This step often involves the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Final assembly:

Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzylamino group, using reagents like alkyl halides.

Common reagents and conditions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures .

Scientific Research Applications

2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogue is 2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (RN: 1242967-62-9). Key differences include:

  • Substituents at position 2 : The target compound has a benzylcarbamoylmethyl group, while the analogue features a 3-chlorobenzyl group. The chlorine atom in the latter may enhance electrophilicity and binding affinity to hydrophobic enzyme pockets .
Property Target Compound 3-Chlorobenzyl Analogue
Molecular Weight ~520 g/mol (estimated) ~505 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 4.1 (higher lipophilicity)
Key Substituent Benzylcarbamoylmethyl 3-Chlorobenzyl
Potential Bioactivity Kinase inhibition (speculative) Cytotoxic (chlorine enhances activity)

Chirality and Enantiomeric Considerations

While the target compound’s stereochemistry is unspecified, ~50% of pharmaceuticals exhibit chirality, and enantiomers can differ vastly in activity and toxicity. For example, fluoxetine’s S-enantiomer is 9.4× more toxic than the R-form in aquatic organisms. Structural analysis suggests the target compound may have chiral centers at the triazole-quinazoline junction or the benzylcarbamoylmethyl side chain. If marketed as a racemate, environmental degradation could alter enantiomeric ratios, affecting ecotoxicity .

Environmental Persistence and Analytical Detection

  • Degradation : Chlorinated analogues (e.g., 3-chlorobenzyl derivative) are likely more resistant to photolysis and microbial degradation due to the stable C-Cl bond, increasing environmental persistence .
  • Detection : LC–MS/MS methods for multi-residue pharmaceutical screening can identify triazoloquinazoline derivatives at trace levels (ng/L). The target compound’s higher logP may necessitate solid-phase extraction for enrichment .

Biological Activity

The compound 2-[(benzylcarbamoyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique triazoloquinazoline core structure, it has been investigated for various biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C24H26N6O4C_{24}H_{26}N_{6}O_{4} and a molecular weight of approximately 490.564 g/mol. The presence of functional groups such as the benzylcarbamoyl moiety and the propan-2-yl group contributes to its chemical reactivity and solubility in organic solvents.

Structural Features

Feature Description
Core Structure Triazoloquinazoline
Functional Groups Benzylcarbamoyl, propan-2-yl
Molecular Weight 490.564 g/mol
Solubility Soluble in various organic solvents

Antibacterial Activity

Initial studies have suggested that derivatives of this compound may possess antibacterial properties. In vitro tests demonstrated appreciable yields against various bacterial strains; however, further optimization is required to enhance efficacy and specificity against targeted pathogens.

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of related triazoloquinazoline compounds highlighted their potential as versatile agents in drug development. These compounds were synthesized through multi-step synthetic routes that included various reaction conditions to optimize yield and purity.

Summary of Findings

  • Synthesis Methodology : Multi-step synthetic routes involving various reagents.
  • Biological Testing : Evaluation against cancer cell lines and bacterial strains.
  • Results : Demonstrated potential as both anticancer and antibacterial agents but require further research for clinical application.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

Compound Name Core Structure Biological Activity
6-(benzylamino)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolineTriazoloquinazolineAnticancer properties
4-(propan-2-yl)-1H-[1,2,4]triazoleSimpler triazole structureAntimicrobial activity
3-(benzoyl)-6-methylquinazolinoneQuinazolinone derivativeVarious biological activities

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step protocols, including cyclization of quinazoline precursors and triazole ring formation. Key steps include:

  • Cyclocondensation : Reacting 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux (ethanol or DMF as solvents) to form the quinazoline core .
  • Triazole Formation : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with benzylcarbamoyl methyl groups, requiring precise temperature control (60–80°C) and catalysts like benzyltributylammonium bromide for improved yields .
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures (1:3 ratio) to isolate the final product .

(Basic) Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential. Expect signals for the benzylcarbamoyl methyl group (δ 3.8–4.2 ppm) and the isopropyl substituent (δ 1.2–1.4 ppm for CH₃ groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the triazoloquinazoline core .
  • IR Spectroscopy : Look for carbonyl stretches (1650–1750 cm⁻¹) from the carboxamide and dioxo groups .

(Advanced) How can computational reaction path search methods improve synthesis optimization?

Quantum chemical calculations (e.g., DFT) combined with machine learning can predict transition states and identify energetically favorable pathways. For example:

  • Reaction Path Mapping : Use software like Gaussian or ORCA to model cyclization steps, reducing trial-and-error experimentation .
  • Condition Optimization : Apply Bayesian optimization algorithms to screen solvent/catalyst combinations, achieving >90% yield in silico before lab validation .
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions iteratively .

(Advanced) How should researchers address contradictions in reported biological activity data for triazoloquinazoline derivatives?

  • Standardized Assays : Replicate studies using uniform cell lines (e.g., MCF-7 for anticancer activity) and concentrations (IC₅₀ values at 10–50 µM) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify confounding factors like impurity profiles or solvent residues .
  • Mechanistic Studies : Employ SPR (surface plasmon resonance) or microscale thermophoresis to validate target binding affinities independently .

(Basic) What biological mechanisms are hypothesized for this compound, and how are they tested experimentally?

  • Anticancer Activity : Hypothesized to inhibit topoisomerase II or EGFR kinases. Test via MTT assays on cancer cell lines (e.g., HCT-116) and Western blotting for apoptosis markers (e.g., caspase-3) .
  • Antimicrobial Screening : Use disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values reported at ≤25 µg/mL .

(Advanced) Can AI-driven platforms accelerate the development of derivatives with enhanced bioactivity?

Yes. Strategies include:

  • Generative Models : Train GANs (generative adversarial networks) on existing quinazoline datasets to propose novel derivatives with optimized LogP or polar surface area .
  • High-Throughput Virtual Screening : Dock candidate structures into target protein active sites (e.g., PARP-1) using AutoDock Vina, prioritizing compounds with ∆G ≤ -8 kcal/mol .
  • Automated Synthesis : Couple AI-predicted routes with robotic flow reactors for rapid iteration, achieving 5–10 derivatives per week .

(Basic) What are common pitfalls in scaling up synthesis from milligram to gram quantities?

  • Exothermic Reactions : Poor heat dissipation during cyclization can lead to side products. Use jacketed reactors with controlled cooling (0–5°C) .
  • Solvent Selection : Replace DMF with toluene in CuAAC steps to simplify post-reaction purification .
  • Catalyst Loading : Optimize copper(I) iodide concentrations (0.5–1.0 mol%) to balance cost and yield .

(Advanced) How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Single-Crystal Growth : Use slow evaporation (hexane/ethyl acetate) to obtain diffraction-quality crystals .
  • Density Functional Theory (DFT) : Compare experimental bond angles/torsions with computational models to validate structural predictions (RMSD ≤ 0.05 Å) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O bonds) to explain packing behavior and stability .

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